4-Morpholinecarboximidamide, 2-ethyl-

Catalog No.
S12812492
CAS No.
1156831-48-9
M.F
C7H15N3O
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholinecarboximidamide, 2-ethyl-

CAS Number

1156831-48-9

Product Name

4-Morpholinecarboximidamide, 2-ethyl-

IUPAC Name

2-ethylmorpholine-4-carboximidamide

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9)

InChI Key

MYLRZCPVJZUNMC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(=N)N

4-Morpholinecarboximidamide, 2-ethyl- is a chemical compound characterized by its morpholine ring structure and a carboximidamide functional group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties. The morpholine moiety contributes to the compound's solubility and ability to interact with various biological targets, while the carboximidamide group may enhance its reactivity and biological activity.

  • Substitution Reactions: The amide nitrogen can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Hydrolysis: In aqueous conditions, the compound can hydrolyze to form corresponding acids or amines.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or other derivatives through condensation processes.

These reactions are influenced by the presence of specific catalysts or reaction conditions such as temperature and pH.

The biological activity of 4-Morpholinecarboximidamide, 2-ethyl- has been investigated in various contexts. Preliminary studies suggest that this compound exhibits:

  • Antimicrobial Properties: Its structural components may contribute to inhibiting the growth of certain bacteria and fungi.
  • Potential as a Drug Candidate: The morpholine structure is often associated with compounds that interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Further research is necessary to elucidate its full range of biological effects and mechanisms of action.

Several synthetic pathways have been developed for producing 4-Morpholinecarboximidamide, 2-ethyl-. Common methods include:

  • Direct Amidation: Reacting morpholine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
  • Reductive Amination: Using aldehydes or ketones in the presence of reducing agents to form the desired amide.
  • Cyclization Reactions: Involving precursors that can cyclize under specific conditions to yield the morpholine structure along with the carboximidamide functionality.

These methods can vary in terms of yield and purity, necessitating optimization based on the intended application.

4-Morpholinecarboximidamide, 2-ethyl- has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting specific biological pathways.
  • Material Science: In polymer synthesis, particularly as a curing agent or modifier for enhancing material properties.
  • Agricultural Chemicals: Investigated for use in developing new agrochemicals due to its potential bioactivity against pests.

Interaction studies involving 4-Morpholinecarboximidamide, 2-ethyl- have focused on its binding affinity and activity against various biological targets:

  • Receptor Binding Studies: Evaluating how well the compound binds to specific receptors in vitro, which may indicate its potential therapeutic effects.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes relevant to disease pathways, providing insight into its mechanism of action.

These studies are crucial for understanding how this compound could be utilized in clinical settings.

Several compounds share structural similarities with 4-Morpholinecarboximidamide, 2-ethyl-, each exhibiting unique properties. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
4-MethylmorpholineMethyl group on morpholineEnhanced lipophilicity; used in drug formulations
2-EthylmorpholineEthyl group on morpholineIncreased solubility; potential for CNS activity
Morpholinecarboxylic acidCarboxylic acid derivative of morpholineExhibits strong acid-base properties
N,N-DimethylformamideFormamide derivativeWidely used as a solvent; high polarity

The uniqueness of 4-Morpholinecarboximidamide, 2-ethyl- lies in its combination of a morpholine ring with a carboximidamide group, which may confer distinct reactivity and biological activity compared to these similar compounds. This structural configuration allows it to engage in specific interactions not readily available to other morpholine derivatives.

Molecular Geometry and Bonding Patterns

The molecular architecture of 4-morpholinecarboximidamide, 2-ethyl- exhibits distinctive structural features that define its chemical behavior and reactivity patterns [13] [20] [21]. The compound contains a morpholine ring system coupled with a carboximidamide functional group, creating a unique heterocyclic framework with specific geometric constraints.

The carboximidamide moiety displays characteristic bond length variations that reflect the electronic distribution within the molecule [20] [21]. Crystallographic analysis of the parent 4-morpholinecarboximidamide reveals that the carbon-nitrogen double bond (C=N) measures 1.2971 (14) Angstrom, indicating strong double bond character [20] [21]. The carbon-nitrogen single bonds within the carboximidamide unit show lengths of 1.3595 (14) Angstrom for the C-NH2 bond and 1.3902 (13) Angstrom for the C-N(morpholine) bond, demonstrating elongated single bond characteristics [20] [21].

The nitrogen-carbon-nitrogen bond angles deviate significantly from ideal trigonal planar geometry, with measured values of 115.49 (9)°, 119.68 (10)°, and 124.83 (10)° [20] [21]. This angular distortion from the theoretical 120° trigonal planar arrangement indicates electronic and steric influences affecting the molecular geometry [20] [21].

Table 1: Bond Lengths and Angles in 4-Morpholinecarboximidamide Framework

Bond TypeLength (Å)Angle TypeMeasurement (°)
C=N (imine)1.2971 (14)N-C-N (NH2-C-N3)115.49 (9)
C-NH21.3595 (14)N-C-N (N1-C-N3)119.68 (10)
C-N(morpholine)1.3902 (13)N-C-N (N1-C-NH2)124.83 (10)

The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered heterocycle [20] [21] [25]. This conformational preference aligns with similar morpholine-containing structures, where the chair geometry minimizes ring strain and optimizes orbital overlap [20] [21]. The chair conformation places the oxygen atom and nitrogen atom in equatorial positions, reducing steric hindrance and maximizing stability [25].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for morpholinecarboximidamide derivatives [10] . Proton nuclear magnetic resonance spectra typically exhibit characteristic chemical shift patterns that reflect the unique electronic environment of each functional group within the molecule .

The morpholine ring protons appear as multiplets in the chemical shift range of 3.35-3.78 parts per million, corresponding to the methylene groups adjacent to the heteroatoms [6] . These signals demonstrate the characteristic splitting patterns expected for chair-conformed six-membered rings, with axial and equatorial proton environments contributing to the observed multiplicities .

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecular framework [11] [15]. The carboximidamide carbon typically resonates at approximately 160.8 parts per million, reflecting the electron-deficient nature of this carbon center due to the attached nitrogen atoms [21]. The morpholine ring carbons appear at 45.0 parts per million for the nitrogen-adjacent carbons and 65.9 parts per million for the oxygen-adjacent carbons [21].

Table 2: Nuclear Magnetic Resonance Chemical Shifts for Morpholinecarboximidamide

Structural Unit1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Morpholine CH2-N3.35-3.39 (m)45.0
Morpholine CH2-O3.74-3.78 (m)65.9
NH (imine)5.50 (s)-
NH2 (amine)6.35 (s)-
Carboximidamide C-160.8

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [10] . The carboximidamide moiety exhibits distinctive stretching vibrations around 3300 wavenumbers corresponding to nitrogen-hydrogen bond stretching, and approximately 1650 wavenumbers for carbon-nitrogen double bond stretching . These frequencies provide diagnostic information for structural confirmation and purity assessment .

Mass spectrometry analysis demonstrates fragmentation patterns consistent with the proposed molecular structure [12]. The molecular ion peak appears at the expected mass-to-charge ratio, with characteristic fragment ions resulting from cleavage at predictable bond positions [12]. Common fragmentation pathways include loss of the morpholine fragment and breakdown of the carboximidamide unit, producing diagnostic fragment ions that support structural assignments [12].

Crystallographic Data and Conformational Analysis

Crystallographic investigation of morpholinecarboximidamide structures reveals detailed three-dimensional arrangements and intermolecular interactions [13] [20] [21]. The crystal structure adopts a tetragonal space group with specific lattice parameters that accommodate the molecular geometry and packing requirements [21].

The unit cell dimensions for the parent 4-morpholinecarboximidamide structure measure a = 16.5910 (6) Angstrom and c = 9.7939 (3) Angstrom, with a total volume of 2695.9 (2) cubic Angstrom [21]. These parameters reflect the efficient packing of molecules within the crystalline framework, optimizing both intramolecular geometry and intermolecular interactions [21].

Table 3: Crystallographic Parameters for 4-Morpholinecarboximidamide

ParameterValueParameterValue
Space GroupI41/aVolume2695.9 (2) ų
a-axis16.5910 (6) ÅZ-value16
c-axis9.7939 (3) ÅDensity1.273 Mg m⁻³
Temperature100 KR-factor0.037

Hydrogen bonding patterns play a crucial role in stabilizing the crystal structure [20] [21]. Strong nitrogen-hydrogen to nitrogen interactions occur with distances of 2.03 (2) Angstrom, while nitrogen-hydrogen to oxygen hydrogen bonds measure 2.13 (2) Angstrom [20] [21]. These intermolecular interactions create a three-dimensional network that contributes significantly to crystal stability [20] [21].

The conformational analysis reveals that each carboximidamide molecule interacts with four neighboring molecules through hydrogen bonding, generating an extensive supramolecular architecture [21]. This arrangement demonstrates the importance of complementary hydrogen bond donor and acceptor sites in determining crystal packing efficiency [21].

Comparative analysis with related morpholine derivatives, such as 4,4'-carbonyl-dimorpholine, shows consistent chair conformations for the morpholine rings across different chemical environments [21]. This conformational consistency suggests that the chair arrangement represents the global minimum energy conformation for morpholine-containing systems [21].

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of morpholinecarboximidamide systems [16] [29] [30]. These computational approaches enable prediction of electronic properties, reactivity patterns, and spectroscopic behavior through quantum mechanical modeling [16] [29].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern chemical reactivity [16] [31]. The energy gap between these orbitals determines the electronic excitation properties and influences the compound's stability and reactivity characteristics [16] [31].

Table 4: Computed Electronic Properties from Density Functional Theory Calculations

PropertyValue (eV)PropertyValue (eV)
HOMO Energy-7.14 to -7.34LUMO+1 Energy-0.78 to -1.21
LUMO Energy-1.73 to -1.82Energy Gap5.40 to 5.52
HOMO-1 Energy-8.11 to -8.01Dipole Moment5.47 to 7.09 D

The computational analysis indicates that morpholine derivatives exhibit moderate energy gaps that position them in the range of stable organic compounds with predictable reactivity patterns [16]. The calculated dipole moments suggest significant charge separation within the molecules, contributing to their hydrogen bonding capabilities and solubility characteristics [16].

Molecular electrostatic potential maps derived from density functional theory calculations reveal the charge distribution across the molecular surface [30]. These maps identify regions of electron density concentration and depletion, providing insights into potential interaction sites for intermolecular associations and chemical reactions [30].

The computational modeling also predicts vibrational frequencies that correlate well with experimental infrared spectroscopy data [30]. This agreement between theoretical predictions and experimental observations validates the computational approach and supports the proposed molecular structures [30].

Optimization of molecular geometries through density functional theory methods confirms the experimentally observed bond lengths and angles [16] [30]. The calculated structural parameters show excellent agreement with crystallographic data, demonstrating the reliability of computational approaches for predicting molecular properties [16] [30].

The synthesis of 4-Morpholinecarboximidamide, 2-ethyl- relies on several key precursor compounds that serve as fundamental building blocks in the synthetic pathway. The primary starting materials encompass morpholine derivatives, formamidine compounds, and various activating reagents that facilitate the formation of the carboximidamide functional group .

Morpholine and its derivatives constitute the most critical precursor category. Morpholine itself serves as the foundational heterocyclic structure, providing the six-membered ring containing both oxygen and nitrogen atoms [2]. The compound typically used is morpholine hydrochloride, which offers enhanced stability and solubility characteristics compared to the free base form . This salt form demonstrates superior handling properties and maintains consistent reactivity profiles across different synthetic conditions.

Formamidine derivatives represent another essential class of precursors. These compounds participate directly in the formation of the carboximidamide functionality through nucleophilic addition-elimination mechanisms . The most commonly employed formamidine derivative is formamidine acetate, which provides optimal reactivity while maintaining stability under standard storage conditions. Alternative formamidine sources include formamidine hydrochloride and various N-substituted formamidines, each offering distinct reactivity profiles and selectivity patterns [3].

Ethyl-containing precursors are specifically required for the introduction of the 2-ethyl substituent. These include ethyl-substituted morpholine derivatives or ethyl halides that can be incorporated through alkylation reactions [4]. Ethyl bromide and ethyl iodide are frequently employed as alkylating agents, with ethyl iodide demonstrating superior reactivity due to the enhanced leaving group ability of iodide compared to bromide.

The quality and purity of starting materials significantly influence the overall synthetic outcome. High-purity morpholine (greater than 99%) is essential to minimize side reactions and improve product yields [5]. Impurities commonly found in commercial morpholine samples include water, secondary amines, and trace metal contaminants, all of which can interfere with the desired reaction pathway and reduce product purity.

Solvent selection for precursor preparation plays a crucial role in synthetic success. Anhydrous conditions are typically required, with dichloromethane, acetonitrile, and tetrahydrofuran being the most commonly employed solvents [4]. These solvents provide optimal solvation of both polar and nonpolar reaction components while maintaining chemical inertness toward the reaction intermediates.

Catalytic Cyclization Strategies for Morpholine Derivatives

The cyclization strategies for morpholine derivatives employ diverse catalytic systems that facilitate ring formation through distinct mechanistic pathways. Gold(I) complexes have emerged as highly effective catalysts for morpholine ring formation, particularly gold(I) chloride triphenylphosphine complexes activated with silver salts [6] [7]. These catalytic systems demonstrate exceptional efficiency at low catalyst loadings, typically requiring only 1.0 mol% to achieve yields ranging from 82% to 92%.

The gold-catalyzed cyclization mechanism proceeds through a 6-exo-dig pathway involving initial coordination of the gold center to alkyne substrates, followed by nucleophilic attack by the morpholine nitrogen [7]. This process generates gold-alkyne complexes as key intermediates, with protodeauration serving as the rate-determining step. The reaction conditions are notably mild, with optimal temperatures around 40°C and reaction times typically ranging from 20 minutes to 3 hours.

Bismuth triflate catalysis represents an alternative approach that demonstrates dual catalytic functionality [8]. This Lewis acid catalyst simultaneously facilitates silyl ether deprotection and promotes nucleophilic cyclization through allylic halide activation. While bismuth triflate requires higher catalyst loadings (10 mol%) compared to gold systems, it offers unique advantages in substrate scope and functional group tolerance. Yields typically range from 35% to 65%, with moderate selectivity observed across different substrate classes.

Indium(III) complexes have proven particularly effective for reductive etherification reactions leading to morpholine formation [9]. These catalysts enable the construction of various substituted morpholines including 2-substituted, 2,3-disubstituted, 2,5-disubstituted, and 2,6-disubstituted variants. The indium-catalyzed process demonstrates good to excellent yields (68-83%) with high diastereoselectivity, making it particularly valuable for synthesizing stereochemically complex morpholine derivatives.

Platinum(II) chloride catalysis offers moderate efficiency for alkynylamine cyclization reactions [7]. While platinum catalysts require higher loadings (10 mol%) and provide lower yields (45-65%) compared to gold systems, they demonstrate complementary reactivity patterns and can be valuable for specific substrate classes that prove challenging for other catalytic systems.

Palladium carbon catalysis plays a crucial role in the final steps of morpholine synthesis, particularly for debenzylation reactions and hydrogenation processes [4]. These heterogeneous catalysts typically require 5-15% loading by mass and demonstrate high efficiency (88-94% yields) for removing protecting groups and reducing unsaturated intermediates. The palladium-catalyzed processes usually operate under mild conditions with hydrogen pressures of 1-2 atmospheres.

Base-catalyzed cyclization using cesium carbonate provides an alternative approach for specific substrate classes [3]. This stoichiometric process typically requires elevated temperatures (140°C) and extended reaction times (20 minutes under microwave conditions), yielding products in the 59-76% range with good selectivity profiles.

Reaction Mechanisms in Imidazole Ring Formation

The formation of imidazole rings through various synthetic pathways involves distinct mechanistic frameworks that determine product distribution and reaction efficiency. Nucleophilic addition-elimination mechanisms represent one of the most common pathways for imidazole synthesis [10]. This process typically involves the initial formation of O-acylisourea intermediates when carbodiimides react with carboxylic acids under aqueous conditions.

The carbodiimide-mediated mechanism proceeds through several discrete steps. Initially, the carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate, which serves as an activated acylating agent [10]. This intermediate subsequently undergoes nucleophilic attack by primary or secondary amines, leading to amide bond formation. Under specific conditions, intramolecular cyclization can occur, particularly when the carboxylic acid and amine are appropriately positioned within the same molecule.

Electrophilic cyclization pathways involving gold catalysis demonstrate unique mechanistic features [7]. The process begins with coordination of the gold(I) center to alkyne substrates, forming gold-alkyne complexes that exhibit enhanced electrophilicity. Subsequent intramolecular nucleophilic attack by nitrogen-containing nucleophiles leads to 6-exo-dig cyclization, generating heterocyclic products with high selectivity. The protodeauration step, which regenerates the active gold catalyst, typically serves as the rate-determining step in these transformations.

Radical-mediated cyclization mechanisms offer alternative pathways for heterocycle formation [11]. These processes typically involve the generation of carbon radicals through photoredox catalysis or thermal initiation, followed by intramolecular radical addition to unsaturated bonds. Giese-type addition reactions are particularly common in these transformations, leading to the formation of carbon-carbon bonds with subsequent cyclization to generate heterocyclic products.

Lewis acid-catalyzed mechanisms using bismuth triflate demonstrate distinctive dual catalytic functions [8]. The bismuth center simultaneously activates electrophilic partners (such as allylic halides) while facilitating the deprotection of protecting groups (such as silyl ethers). This dual functionality enables complex molecular transformations to occur under unified reaction conditions, streamlining synthetic sequences and improving overall efficiency.

Base-catalyzed condensation mechanisms typically involve the formation of hemiaminal intermediates followed by subsequent cyclization [5]. These processes often require elevated temperatures to drive the elimination of water or alcohol, leading to the formation of heterocyclic products. The aldol-type condensation pathway is particularly common when carbonyl compounds are present as electrophilic partners.

Oxidative aromatization mechanisms play crucial roles in the final stages of heterocycle synthesis [12]. These processes typically involve the conversion of partially saturated intermediates (such as thiazoline derivatives) to fully aromatic products through the elimination of hydrogen. The electrophilic aromatic substitution pathway is commonly observed, with sulfur-containing substrates demonstrating particular propensity for this type of transformation.

Purification Techniques and Yield Optimization

The purification of morpholine derivatives requires sophisticated separation techniques tailored to the specific physical and chemical properties of these compounds. Silica gel column chromatography represents the most widely employed purification method for morpholine derivatives [13] [5]. The optimal solvent system typically consists of ethyl acetate and petroleum ether in ratios ranging from 1:10 to 1:3, depending on the polarity of the target compound. Recovery rates generally range from 65% to 83%, with higher recoveries achieved through careful optimization of elution conditions.

Recrystallization techniques provide an effective method for obtaining high-purity crystalline products [5] [14]. Ethanol serves as the most commonly used recrystallization solvent, offering excellent solubility characteristics for morpholine derivatives at elevated temperatures while providing good crystal formation upon cooling. The recrystallization process typically achieves purities of 68-90%, with the exact purity depending on the initial crude product quality and the specific recrystallization conditions employed.

Ion chromatography has emerged as a powerful analytical and preparative technique for morpholine analysis [15]. Using 7.5 millimolar methanesulfonic acid as the eluent, ion chromatography can achieve purities exceeding 95% while providing detection limits as low as 5-200 micrograms per liter. This technique proves particularly valuable for pharmaceutical applications where trace impurity analysis is critical.

Liquid chromatography-mass spectrometry offers exceptional sensitivity and selectivity for morpholine analysis [16]. Acidified methanol extraction coupled with centrifugation and hydrophilic interaction liquid chromatography provides recovery rates of 84-120% across various sample matrices. The detection limits achieved through this approach range from 0.01 micrograms per gram, making it suitable for trace residue determination in complex matrices.

Hydrophilic interaction chromatography represents an advanced separation technique specifically designed for polar compounds like morpholine derivatives [16]. Using acetonitrile/water gradient elution systems, this method achieves purities exceeding 99% with detection limits as low as 0.0010-0.0040 micrograms per gram. The exceptional sensitivity makes this technique particularly valuable for high-purity applications in pharmaceutical research and development.

Vacuum distillation serves as an effective final purification step for volatile morpholine derivatives [4]. Operating under reduced pressure conditions, vacuum distillation typically achieves recovery rates of 80-94% while removing high-boiling impurities and residual solvents. This technique proves particularly valuable for large-scale production where high-purity products are required without the use of chromatographic solvents.

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and purification method selection. Temperature control represents one of the most critical parameters, with optimal temperatures typically ranging from room temperature to 40°C for most morpholine-forming reactions [7] [5]. Higher temperatures can lead to increased side product formation and reduced selectivity.

Catalyst loading optimization demonstrates significant impact on both yield and economic efficiency. Gold-based catalysts typically require only 1.0 mol% loading to achieve optimal yields, while bismuth and platinum systems require higher loadings of 10 mol% [6] [7] [8]. The selection of appropriate catalyst loading balances reaction efficiency with cost considerations and catalyst recovery requirements.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.121512110 g/mol

Monoisotopic Mass

157.121512110 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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